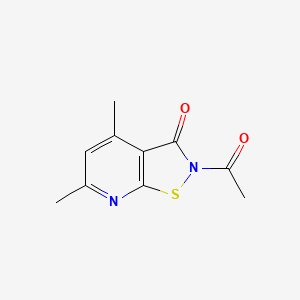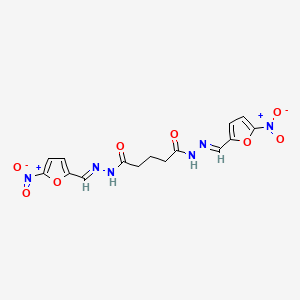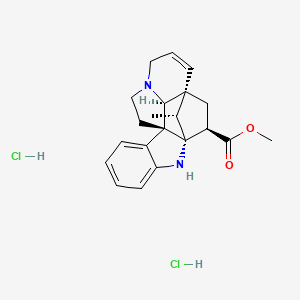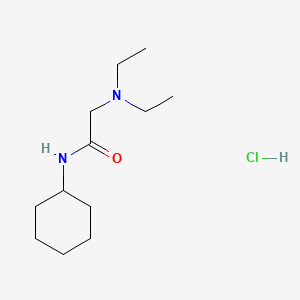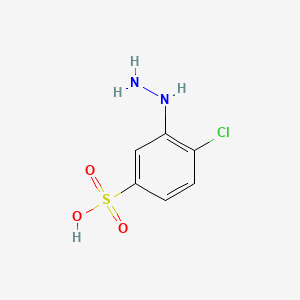![molecular formula C30H40N2O2S2 B1661918 2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione CAS No. 1185885-86-2](/img/structure/B1661918.png)
2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Übersicht
Beschreibung
2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a fascinating compound known for its vibrant color and stability. This compound, often found in organic electronics, pigments, and dyes, stands out due to its unique molecular structure and properties.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione finds use across several fields:
Chemistry: As a building block for organic semiconductors and conjugated polymers.
Biology: In the development of biosensors due to its fluorescence properties.
Industry: Used in the manufacture of high-performance pigments and dyes, especially for automotive and textile industries.
Wirkmechanismus
Target of Action
The primary target of this compound is the photocatalytic hydrogen evolution process . It is used in the construction of sulfone-based dual acceptor copolymers , which are key components in the photocatalytic process.
Mode of Action
The compound interacts with its targets through a sulfide oxidation tuning approach . This involves the construction of a series of sulfone-based dual acceptor copolymers with different numbers of sulfonyl groups . The compound’s strong electron-withdrawing ability allows it to act as an electron-output site .
Biochemical Pathways
The compound affects the photocatalytic hydrogen evolution pathway . This pathway is crucial for the conversion of solar energy into chemical energy, a process known as photosynthesis. The compound’s interaction with this pathway leads to enhanced efficiency of the photocatalytic process .
Result of Action
The action of the compound results in high photocatalytic activities . Specifically, it has been shown to achieve an apparent quantum yield exceeding 18% at a wavelength of 500 nm , which is among the highest values recorded for polymer photocatalysts .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as light exposure and temperature. For instance, its photocatalytic activity is observed under visible-light illumination . Additionally, the compound’s performance in solar cells is sensitive to annealing conditions .
Biochemische Analyse
Biochemical Properties
It has been used in the synthesis of covalent organic frameworks (COFs), which have been applied in photocatalysis . The thiophene functional group in this compound is introduced into the electron acceptor units of COFs, extending its spectral absorption capacity and enhancing the utilization rate of sunlight .
Molecular Mechanism
It is known to be involved in the synthesis of donor-acceptor covalent organic frameworks, which have a wide absorption range from 200 nm to 900 nm (ultraviolet-visible-near infrared light) .
Temporal Effects in Laboratory Settings
It has been used in the synthesis of covalent organic frameworks, which have shown high photocatalytic conversion efficiency .
Metabolic Pathways
It is known to be involved in the synthesis of covalent organic frameworks, which have been applied in photocatalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis typically involves the cyclization of specific precursors under controlled conditions. The reagents include aromatic amines, 2-ethylhexyl bromide, and thiophene derivatives. The reaction conditions generally require solvents like toluene or THF, with catalysts such as palladium complexes and bases like sodium carbonate.
Industrial Production Methods
On an industrial scale, the production may involve similar methods but adapted for large-scale operations with enhanced safety and efficiency measures. Techniques like high-throughput synthesis and automated reaction monitoring ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes several types of reactions, including:
Oxidation: The thiophene rings can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride.
Substitution: Typical electrophilic or nucleophilic substitution reactions can occur at the thiophene rings or the pyrrole core.
Common Reagents and Conditions
Reagents such as bromine, chlorinating agents, and strong acids or bases are commonly used. The conditions may vary, involving heat, light, or specific pH levels to drive the reactions.
Major Products
The products from these reactions vary widely, including oxidized thiophene derivatives, reduced pyrrole structures, and substituted aromatic compounds with tailored functionalities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(2-ethylhexyl)-3,6-di(phenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
3,6-Bis(2-ethylhexyl)-2,5-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Uniqueness
Compared to similar compounds, 2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione offers superior stability and solubility, which is crucial for its applications in organic electronics and pigments. Its specific functional groups provide unique reactive sites that enable a broad range of chemical modifications and applications.
Does this cover what you needed, or is there a part where you’d like more detail?
Eigenschaften
IUPAC Name |
2,5-bis(2-ethylhexyl)-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2O2S2/c1-5-9-13-21(7-3)19-31-27(23-15-11-17-35-23)25-26(29(31)33)28(24-16-12-18-36-24)32(30(25)34)20-22(8-4)14-10-6-2/h11-12,15-18,21-22H,5-10,13-14,19-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJNHAWTSFHBBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=C2C(=C(N(C2=O)CC(CC)CCCC)C3=CC=CS3)C1=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729354 | |
| Record name | 2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185885-86-2 | |
| Record name | 2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes DPP a promising building block for organic solar cell materials?
A1: DPP is a strong electron-accepting unit that exhibits strong absorption in the visible region of the electromagnetic spectrum. [, , ] This characteristic makes DPP-based materials efficient at harvesting sunlight, a crucial factor for solar cell performance. Additionally, the four solubilizing alkyl chains on the DPP core contribute to good solubility in common solvents, [] which is essential for solution-processing techniques commonly used in organic solar cell fabrication.
Q2: How does the structure of DPP affect its performance in organic solar cells?
A2: The planar structure of the DPP core allows for strong π-π stacking interactions, [] which facilitates charge transport within the active layer of the solar cell. Furthermore, the electron-deficient nature of DPP allows it to readily accept electrons from electron-rich donor materials, creating a charge separation essential for electricity generation. []
Q3: Can DPP be used in both polymer and small molecule-based organic solar cells?
A3: Yes, research demonstrates the versatility of DPP in constructing both polymeric and small-molecule organic solar cell materials. [, ] For example, DPP has been successfully incorporated into ladder-type donor-acceptor copolymers [] and linear A-D-A type small molecules. [] This flexibility allows for tailoring the optoelectronic properties and morphology of the active layer to optimize device performance.
Q4: What are the limitations of DPP-based materials in organic solar cells?
A4: While DPP-based materials have shown promise in organic solar cells, there are still areas for improvement. For instance, the power conversion efficiencies of DPP-based devices are still lower than some other high-performing organic solar cell materials. [, ] Further research focusing on optimizing the molecular design, morphology control, and device engineering is crucial to overcome these limitations and achieve higher efficiencies.
Q5: What are the future directions for research on DPP in organic solar cells?
A5: Future research could explore the synthesis of new DPP derivatives with tailored optoelectronic properties, such as extending the absorption range further into the near-infrared region. [] Investigating new processing techniques to optimize the morphology of DPP-based active layers and improve charge transport is another promising avenue. Additionally, understanding the degradation mechanisms of DPP-based materials and developing strategies to enhance their long-term stability are crucial for the development of commercially viable organic solar cells.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



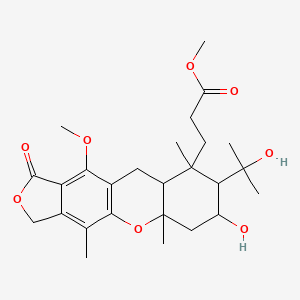
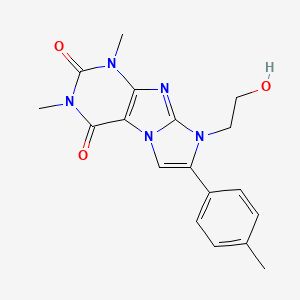
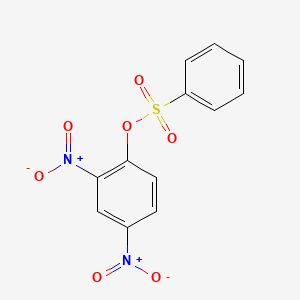
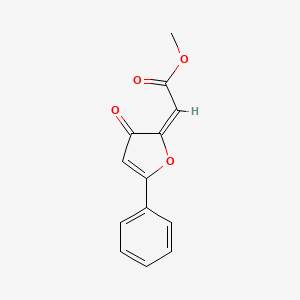
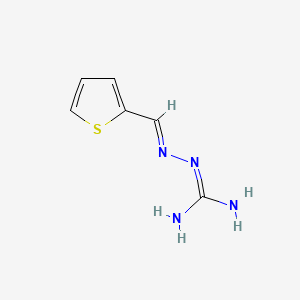
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate](/img/structure/B1661844.png)

